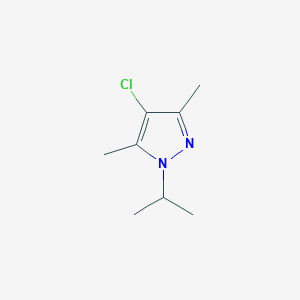
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H11ClN2. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine, isopropyl, and methyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to yield pyrazoline derivatives.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as aryl halides, in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and dyes, where its unique chemical properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . In agriculture, it may inhibit key enzymes in pests, leading to their death or reduced activity .
Comparison with Similar Compounds
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and applications.
4-Chloro-1-methyl-3,5-dimethyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole:
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical behavior and applications.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,1-4H3 |
InChI Key |
GFCOWNBPPBTMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


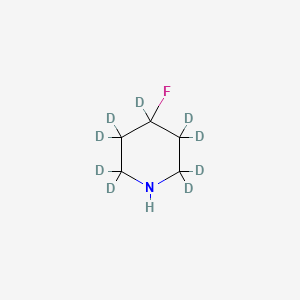
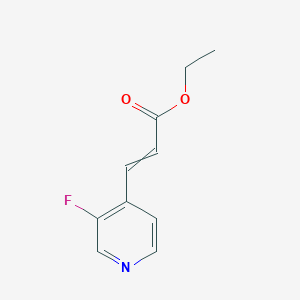

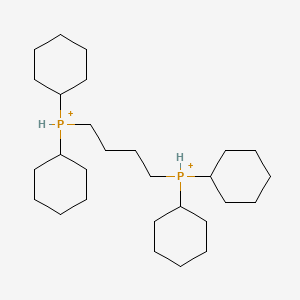
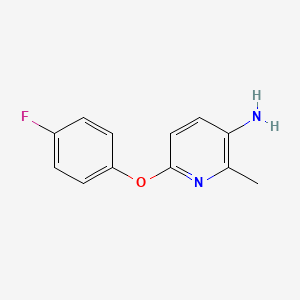

![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
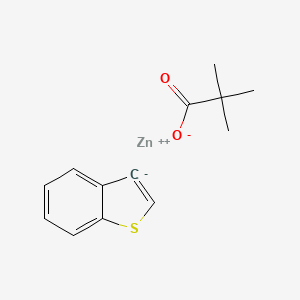
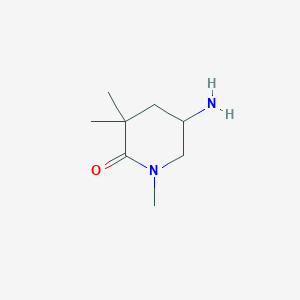
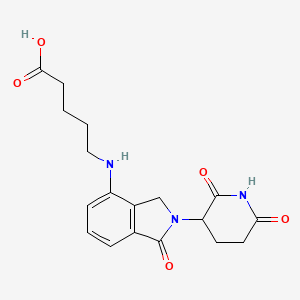
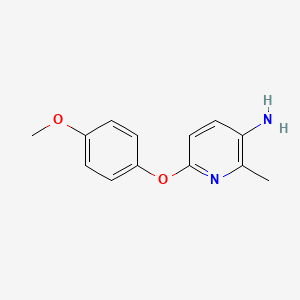
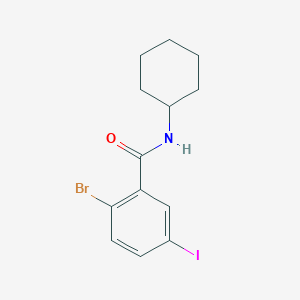
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
